molecular formula C10H18O2 B1670450 Decalinhydroperoxide CAS No. 4181-83-3

Decalinhydroperoxide

Cat. No.: B1670450
CAS No.: 4181-83-3
M. Wt: 170.25 g/mol
InChI Key: HKLZOALUTLRUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decalinhydroperoxide is a peroxide-forming compound characterized by its hydroperoxide (-OOH) functional group attached to a decalin (bicyclic decahydronaphthalene) framework. Like other peroxides, this compound is likely sensitive to heat, light, and shock, necessitating careful handling and stabilization protocols to prevent hazardous decomposition .

Properties

CAS No.

4181-83-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

8a-hydroperoxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

InChI

InChI=1S/C10H18O2/c11-12-10-7-3-1-5-9(10)6-2-4-8-10/h9,11H,1-8H2

InChI Key

HKLZOALUTLRUOI-UHFFFAOYSA-N

SMILES

C1CCC2(CCCCC2C1)OO

Canonical SMILES

C1CCC2(CCCCC2C1)OO

Appearance

Solid powder

Other CAS No.

26581-25-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decalinhydroperoxide;  decalin hydroperoxide;  Hydroperoxide, decahydronaphthalenyl.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Decalinhydroperoxide, two analogous compounds are selected for comparison: Cumene Hydroperoxide and tert-Butyl Hydroperoxide . These share structural similarities (hydroperoxide group) and functional roles (industrial oxidizers).

2.1 Structural and Functional Comparison
Property This compound Cumene Hydroperoxide tert-Butyl Hydroperoxide
Molecular Formula Not explicitly stated C₉H₁₂O₂ C₄H₁₀O₂
Structure Bicyclic decalin + -OOH group Cumene (isopropylbenzene) + -OOH Branched alkyl chain + -OOH
Primary Applications Likely polymerization initiator Polymerization, epoxy resin production Rocket propellant, organic synthesis
Stability High risk of decomposition Moderate stability; requires inhibitors Highly unstable; explosive at high concentrations
Decomposition Products Likely ketones, aldehydes Acetophenone, methane tert-Butanol, acetone

Note: Specific data for this compound inferred from general peroxide behavior .

2.2 Key Contrasts
  • Stability and Handling :
    this compound’s bicyclic structure may confer greater thermal stability compared to linear alkyl hydroperoxides like tert-Butyl Hydroperoxide. However, its complex framework could increase sensitivity to radical-induced decomposition, necessitating stabilizers such as chelating agents or antioxidants .

    • Cumene Hydroperoxide, in contrast, is stabilized industrially with inhibitors like dimethylaniline, a practice that might extend to this compound .
  • Toxicity and Safety :
    While toxicological data for this compound are unavailable, analogous peroxides cause severe eye and skin irritation. For example, tert-Butyl Hydroperoxide requires immediate flushing with water upon contact (similar to protocols for Deschloroclozapine in ). This compound likely mandates comparable first-aid measures, including ophthalmologist consultation for eye exposure .

  • Industrial Utility :
    this compound’s rigid bicyclic structure may enhance its efficacy in high-temperature polymerization processes, whereas Cumene Hydroperoxide is preferred for low-temperature epoxy curing due to its slower decomposition kinetics .

Research Findings and Data Gaps

  • Decomposition Pathways : Studies on analogous peroxides suggest that this compound decomposes via homolytic O-O bond cleavage, generating free radicals that initiate polymerization. This mechanism aligns with tert-Butyl Hydroperoxide’s behavior but requires empirical validation .
  • Stabilization Techniques : Evidence from peroxide-forming chemical guidelines highlights the use of UV blockers and metal chelators (e.g., EDTA) to mitigate this compound’s instability, a strategy effective for Cumene Hydroperoxide .
  • Toxicological Data: No thorough investigations exist for this compound (mirroring the caution for Deschloroclozapine in ), underscoring the need for future studies on its acute and chronic toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decalinhydroperoxide
Reactant of Route 2
Decalinhydroperoxide

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